N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a hydroxypropyl-thiophene substituent linked to the benzothiazole carboxamide core. Its synthesis likely involves coupling reactions between benzo[d]thiazole-2-carboxylic acid derivatives and hydroxyalkyl-thiophene amines, similar to methods described for related compounds .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-15(19,12-7-4-8-20-12)9-16-13(18)14-17-10-5-2-3-6-11(10)21-14/h2-8,19H,9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCYNUGFMLIMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with a Grignard reagent, followed by subsequent reactions to introduce the hydroxy and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of different substituents leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The exact mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide with analogous benzothiazole derivatives, focusing on synthetic pathways , structural features , and functional group variations .
Key Observations:
Substituent Diversity :
- The target compound’s hydroxypropyl-thiophene group distinguishes it from naphthalene- or cyclohexyl-based analogs (e.g., 14 and 3f), which exhibit bulkier hydrophobic substituents .
- In contrast, (E)-3-(furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide () shares the hydroxy-thiophene motif but replaces the benzothiazole core with an acrylamide linker .
Synthetic Yields: Derivatives with aromatic substituents (e.g., naphthalene in 14) show lower yields (~21%) compared to aliphatic analogs (e.g., cyclohexylmethyl in 3f, 26.2%), suggesting steric or electronic challenges in coupling reactions .
Functional Group Impact :
- The hydroxy group in the target compound may enhance solubility or enable hydrogen bonding, unlike purely hydrophobic substituents in 14 or 3f .
- Thiophene-containing analogs (e.g., in and ) are often prioritized for CNS-targeting applications due to thiophene’s bioisosteric similarity to phenyl groups .
Mechanistic and Methodological Insights
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from benzothiazole derivatives. Various synthetic pathways have been explored, including:
- Knoevenagel Condensation : This method allows for the formation of carbon-carbon bonds between aldehydes and active methylene compounds.
- Molecular Hybridization Techniques : Combining different molecular frameworks to enhance biological activity.
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have demonstrated good antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli . The synthesized this compound was evaluated for its activity against various pathogens, yielding moderate to strong inhibition against Mycobacterium tuberculosis .
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Moderate inhibition |
| Mycobacterium tuberculosis | Strong inhibition |
Anticancer Activity
The compound has also been assessed for its anticancer properties. A study indicated that derivatives of benzothiazole showed promising results against leukemia cell lines, with some compounds exhibiting cytotoxicity at low concentrations . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| Leukemia (MT-4) | 4 - 9 |
| Solid Tumor Cells | Variable (specific compounds) |
Case Studies and Research Findings
- Anti-Tubercular Activity : A recent study highlighted the effectiveness of benzothiazole derivatives, including this compound, against multi-drug resistant strains of M. tuberculosis. The compound exhibited an IC50 value comparable to established anti-tubercular drugs .
- Cytotoxicity Studies : In vitro assays revealed that the compound selectively inhibited cancer cell proliferation while sparing normal cells, indicating a potential therapeutic index favorable for clinical applications .
- Mechanistic Insights : Molecular docking studies suggested that the compound interacts with specific targets involved in bacterial DNA replication and cancer cell survival pathways, providing insights into its mechanism of action .
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves sequential coupling of thiophene and benzo[d]thiazole moieties via amidation or carboxamide linkage. For example, similar compounds (e.g., thiazole-thiophene hybrids) are synthesized using Lawesson’s reagent for thioamide formation or coupling reactions with carboxamide precursors under nitrogen atmosphere . To optimize purity, use preparative TLC (n-hexane/ethyl acetate, 50:50) and confirm purity via HPLC (>95%) as demonstrated in analogous thiazole derivatives .
Q. How should structural characterization be performed to confirm the identity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxypropyl protons at δ 1.5–2.1 ppm) .
- ESI-MS to confirm molecular weight (e.g., m/z [M+H]+ calculated for C16H15N2O2S2: 355.06) .
- IR spectroscopy to detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Use gloves, protective eyewear, and fume hoods to avoid skin/eye contact.
- Employ inert atmospheres (N2/Ar) for reactions involving volatile reagents (e.g., POCl3) .
- Dispose of waste via certified hazardous waste services, as outlined for thiazole derivatives .
Advanced Research Questions
Q. How can conflicting NMR or MS data during characterization be resolved?
Methodological Answer:
- Contradiction in NMR peaks : Re-examine reaction conditions (e.g., incomplete coupling may leave unreacted amines). Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, as done for tert-butyl carbamate intermediates .
- MS discrepancies : Verify ionization efficiency (e.g., use ESI+ vs. APCI+ modes) and compare with isotopic patterns. For example, impurities in Lawesson’s reagent reactions may require repurification via column chromatography .
Q. What strategies improve yield in multistep syntheses involving thiophene-thiazole hybrids?
Methodological Answer:
- Optimize coupling steps : Use 1.1 eq of coupling reagents (e.g., EDCI/HOBt) and reflux in acetonitrile or DMF to enhance reactivity .
- Minimize side reactions : Protect hydroxyl groups with tert-butyl dimethylsilyl (TBDMS) ethers during thiophene functionalization .
- Monitor intermediates : Use TLC or inline IR to detect reaction completion before proceeding, as shown in peptide-mimetic syntheses .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). For example, thiazole-triazole hybrids show binding to ATP pockets in kinase assays .
- ADMET prediction : Tools like SwissADME can estimate logP (lipophilicity) and blood-brain barrier permeability based on the compound’s thiophene/benzothiazole motifs .
Q. What are the limitations of current synthetic methods for scaling up production?
Methodological Answer:
- Low yields in cyclization steps : Replace traditional reflux with microwave-assisted synthesis to reduce time and improve yields (e.g., from 6% to 15% in similar thiadiazole derivatives) .
- Purification challenges : Switch from preparative TLC to flash chromatography with gradient elution for gram-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
